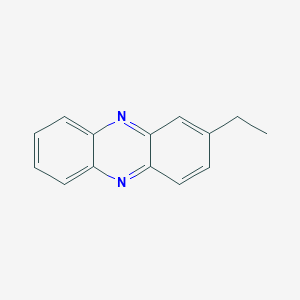

2-Ethylphenazine

Description

2-Ethylphenazine is a substituted phenazine derivative characterized by an ethyl group (-CH₂CH₃) attached to the phenazine core at the 2-position. Phenazine itself (C₁₂H₈N₂) is a heterocyclic aromatic compound with two nitrogen atoms in its fused benzene ring system .

Properties

CAS No. |

6479-95-4 |

|---|---|

Molecular Formula |

C14H12N2 |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

2-ethylphenazine |

InChI |

InChI=1S/C14H12N2/c1-2-10-7-8-13-14(9-10)16-12-6-4-3-5-11(12)15-13/h3-9H,2H2,1H3 |

InChI Key |

YVMISCKYWSCUST-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=NC3=CC=CC=C3N=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylphenazine typically involves the condensation of 1,2-diaminobenzene with ethyl-substituted carbon units. Common methods include:

Wohl–Aue Method: This involves the reaction of 1,2-diaminobenzene with ethyl-substituted aldehydes or ketones under acidic conditions.

Beirut Method: This method uses oxidative cyclization of diphenylamines with ethyl groups in the presence of oxidizing agents.

Pd-Catalyzed N-Arylation: This involves the palladium-catalyzed coupling of 1,2-diaminobenzene with ethyl-substituted aryl halides.

Industrial Production Methods: Industrial production of 2-Ethylphenazine often employs large-scale oxidative cyclization processes, utilizing continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylphenazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives under the influence of strong oxidizing agents.

Reduction: Reduction reactions can convert it into dihydrophenazine derivatives.

Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the phenazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydrophenazine derivatives.

Substitution: Halogenated or nitrated phenazine derivatives.

Scientific Research Applications

2-Ethylphenazine has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex phenazine derivatives.

Biology: Investigated for its antimicrobial properties against various bacterial strains.

Medicine: Explored for its potential antitumor and neuroprotective effects.

Industry: Utilized in the development of dyes and pigments due to its stable chromophore.

Mechanism of Action

Comparison with Similar Compounds

Phenazine (CAS 92-82-0)

Structural Comparison : Phenazine lacks the ethyl group present in 2-Ethylphenazine, resulting in a planar, unsubstituted aromatic system.

Properties and Applications :

- Solubility : Phenazine exhibits low water solubility due to its aromaticity, a trait likely exacerbated in 2-Ethylphenazine due to the hydrophobic ethyl group.

- Applications: Phenazine is primarily used in diagnostics (e.g., redox indicators) . The ethyl group in 2-Ethylphenazine may improve lipid solubility, expanding its use in biomedical imaging or organic electronics. Safety: Phenazine poses hazards such as eye and skin irritation, with handling precautions advised . Substituted derivatives like 2-Ethylphenazine may require modified safety protocols due to altered reactivity.

Ethyl-Substituted Heterocycles: Thiazole Carboxylates (CAS 206555-97-7)

Structural Comparison : ETHYL 2-PIPERAZINE-4-PHENYL THIAZOLE-5-CARBOXYLATE incorporates an ethyl group on a thiazole ring, contrasting with 2-Ethylphenazine’s ethylated phenazine core .

Reactivity :

- Thiazole derivatives are prone to nucleophilic substitution at the carboxylate group, whereas phenazines undergo electrophilic aromatic substitution.

- The ethyl group in thiazole carboxylates may enhance steric hindrance, reducing reaction rates compared to 2-Ethylphenazine’s electronically activated phenazine system.

Applications : Thiazole carboxylates are often used as intermediates in drug synthesis , while 2-Ethylphenazine’s extended conjugation could favor optoelectronic applications.

Aza-Anthracenes (e.g., 2-Aza-9,10-Diphenylanthracene)

Structural Comparison : Aza-anthracenes feature a single nitrogen atom in an anthracene backbone, differing from phenazine’s dual nitrogen atoms .

Electronic Properties :

- Nitrogen incorporation in aza-anthracenes reduces HOMO-LUMO gaps, enhancing conductivity. In contrast, 2-Ethylphenazine’s dual nitrogen atoms and ethyl group may further modulate electron density for tailored redox behavior.

Synthesis : Aza-anthracenes require precise nitrogen doping via cycloaddition or cross-coupling , while 2-Ethylphenazine synthesis likely involves alkylation of phenazine precursors.

Ethyl-2-Benzothiazolyl Acetate and Hydrazide Derivatives

Structural Comparison : These compounds feature ethyl groups on benzothiazole rings, which are sulfur- and nitrogen-containing heterocycles .

Reactivity :

- Benzothiazolyl derivatives undergo hydrolysis and condensation reactions due to their ester/hydrazide functionalities. 2-Ethylphenazine, lacking such groups, may exhibit stability under similar conditions.

Applications : Benzothiazoles are used as fluorescent probes , whereas 2-Ethylphenazine’s rigid structure could favor applications in organic semiconductors.

Data Tables

Table 1: Key Properties of 2-Ethylphenazine and Comparators

Table 2: Reactivity and Stability

| Compound | Electrophilic Reactivity | Hydrophobicity | Thermal Stability |

|---|---|---|---|

| Phenazine | Moderate | Low | High |

| 2-Ethylphenazine | High (due to ethyl) | High | Moderate |

| Ethyl-2-Benzothiazolyl Acetate | Low (ester hydrolysis) | Moderate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.